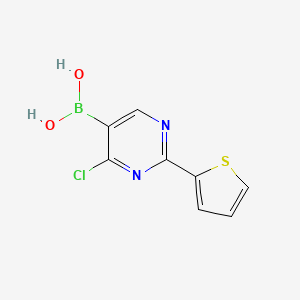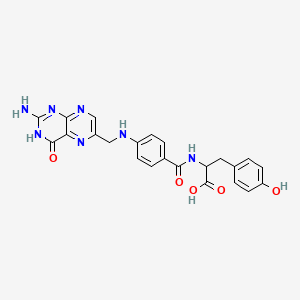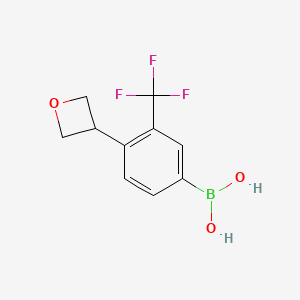
(4-Chloro-2-(thiophen-2-yl)pyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-2-(thiophen-2-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a chlorine atom and a thiophene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(thiophen-2-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide . The general procedure involves the reaction of 4-chloro-2-(thiophen-2-yl)pyrimidine with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar Suzuki–Miyaura coupling reactions. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(4-Chloro-2-(thiophen-2-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid group can participate in Suzuki–Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with an aryl halide can produce biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
(4-Chloro-2-(thiophen-2-yl)pyrimidin-5-yl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound can be used to create novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a building block for the synthesis of complex molecules used in biological studies.
作用机制
The mechanism of action of (4-Chloro-2-(thiophen-2-yl)pyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This process facilitates the formation of new carbon-carbon bonds, making it a valuable tool in organic synthesis .
相似化合物的比较
Similar Compounds
Thiophene-2-boronic acid: Another boronic acid derivative with a thiophene ring.
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane: A boronic ester with similar reactivity.
Uniqueness
(4-Chloro-2-(thiophen-2-yl)pyrimidin-5-yl)boronic acid is unique due to its combination of a pyrimidine ring with a thiophene ring and a boronic acid group. This structure provides distinct reactivity and makes it suitable for specific applications in medicinal chemistry and material science .
属性
分子式 |
C8H6BClN2O2S |
|---|---|
分子量 |
240.48 g/mol |
IUPAC 名称 |
(4-chloro-2-thiophen-2-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H6BClN2O2S/c10-7-5(9(13)14)4-11-8(12-7)6-2-1-3-15-6/h1-4,13-14H |
InChI 键 |
WGZOQEJDMAEEPZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1Cl)C2=CC=CS2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(furan-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092737.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092738.png)
![3-(4-chlorophenyl)-7-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14092744.png)
![7-Methyl-2-(prop-2-en-1-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092751.png)
![2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-[2-(piperidin-1-yl)ethoxy]phenol](/img/structure/B14092756.png)

![2-[(2-Acetamido-5-amino-5-oxopentanoyl)amino]pentanediamide](/img/structure/B14092766.png)
![2-(3-Ethoxypropyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092781.png)


![5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14092807.png)
![1,2,6,6,10,22-Hexamethylspiro[19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-17,2'-oxirane]-7,18-dione](/img/structure/B14092816.png)
![8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092821.png)
![7-Chloro-1-(4-ethoxy-3-methoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092828.png)
